molecular formula C18H27N3O B1209542 Pentaquine CAS No. 86-78-2

Pentaquine

Cat. No.: B1209542
CAS No.: 86-78-2
M. Wt: 301.4 g/mol
InChI Key: VKXQZROIIKPELG-UHFFFAOYSA-N
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Description

Pentaquine is a synthetic compound belonging to the class of 8-aminoquinolines. It has been primarily studied for its antimalarial properties, similar to other compounds in this class such as primaquine and pamaquine . This compound has shown efficacy in targeting the tissue stages of the malaria parasite, making it a valuable tool in the fight against malaria.

Mechanism of Action

Target of Action

Pentaquine, like other 8-aminoquinoline antimalarials such as Primaquine, primarily targets the Plasmodium parasites responsible for malaria . The compound interferes with the life cycle of the parasites, specifically targeting the liver stage of Plasmodium vivax and Plasmodium ovale .

Mode of Action

It is believed to act by generating reactive oxygen species or by interfering with the electron transport in the parasite . It may also bind to and alter the properties of protozoal DNA .

Biochemical Pathways

This compound affects the biochemical pathways of the malaria parasite. It interferes with a part of the parasite (mitochondria) that is responsible for supplying it with energy . Without energy, the parasite dies. This disruption of the parasite’s energy production is a key aspect of this compound’s antimalarial action .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Studies on similar compounds like Primaquine suggest that these drugs are well absorbed orally and widely distributed in the body . Metabolism of these drugs often involves enzymes like CYP2D6 .

Result of Action

The result of this compound’s action is the effective prevention of relapse in vivax malaria . By targeting the liver stage of the malaria parasite, this compound can prevent the re-emergence of the disease after initial treatment. This makes this compound a valuable tool in the fight against malaria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs like Chloroquine or Quinine can affect the metabolism of this compound . These drugs can inhibit the activity of CYP2D6, an enzyme necessary for this compound’s pharmacologic activity . This interaction can shift the balance of metabolite pathways, potentially affecting the efficacy and toxicity of this compound .

Biochemical Analysis

Biochemical Properties

Pentaquine plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, specifically CYP2D6, which is crucial for its metabolic activation . Additionally, this compound interacts with monoamine oxidase A (MAO), facilitating its oxidative deamination . These interactions are essential for the drug’s efficacy and its ability to exert antimalarial effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It interferes with the mitochondrial function of malaria parasites, leading to their death . This compound also affects red blood cells by inducing oxidative stress, which can lead to hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency . This compound’s impact on cellular metabolism is evident in its ability to disrupt the electron transport chain within the parasite’s mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It generates reactive oxygen species (ROS) that damage the parasite’s cellular components . This compound also binds to protozoal DNA, altering its properties and leading to the parasite’s death . Additionally, it interferes with the electron transport chain in the parasite’s mitochondria, disrupting its energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in its ability to induce oxidative stress and hemolysis . These effects are more pronounced in in vitro studies compared to in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively prevents malaria relapses without significant adverse effects . At higher doses, this compound can cause toxicity, including neurotoxicity and hemolysis . These adverse effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, with cytochrome P450 enzymes playing a crucial role in its biotransformation . The primary metabolites include carboxyprimaquine and other hydroxylated derivatives . These metabolites are further conjugated with glucuronic acid, facilitating their excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transport proteins that facilitate its uptake into cells . Once inside the cells, this compound accumulates in the mitochondria, where it exerts its antimalarial effects . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria of malaria parasites . This localization is crucial for its mechanism of action, as it disrupts the mitochondrial electron transport chain . This compound’s targeting to the mitochondria is facilitated by its chemical structure, which allows it to cross mitochondrial membranes and accumulate within these organelles .

Preparation Methods

The synthesis of pentaquine involves several steps, starting with the preparation of the quinoline core. The key synthetic route includes:

Industrial production methods for this compound typically involve large-scale batch reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Pentaquine undergoes various chemical reactions, including:

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Comparison with Similar Compounds

Pentaquine is part of the 8-aminoquinoline class of compounds, which includes primaquine, pamaquine, and isothis compound . Compared to these compounds, this compound has shown unique properties in terms of its efficacy and potential side effects. For instance:

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXQZROIIKPELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5428-64-8 (phosphate[1:1])
Record name Pentaquine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40235339
Record name Pentaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-78-2
Record name N1-(6-Methoxy-8-quinolinyl)-N5-(1-methylethyl)-1,5-pentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaquine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH99Y5GNF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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